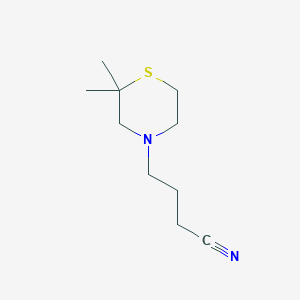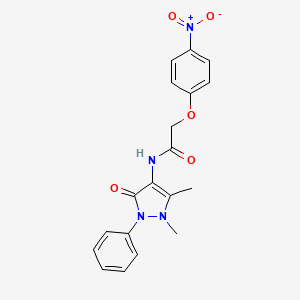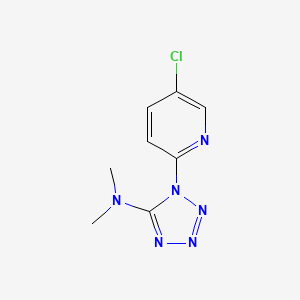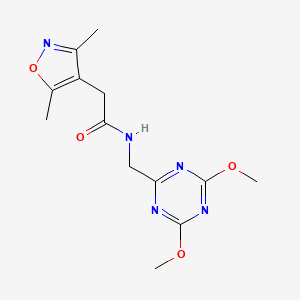
4-(2,2-二甲硫代吗啉-4-基)丁腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex organic molecules often involves multistep reactions, starting from simpler precursors. While specific details on the synthesis of "4-(2,2-Dimethylthiomorpholin-4-yl)butanenitrile" are scarce, related compounds such as 1,4-bis(4-hydroxy-2-oxo-1,2-dihydroquinolin-6-yloxy)butanes and dimethyl 1-(2-chloroquinolin-3-yl)-2,2-dicyanoethylphosphonate highlight the versatility and complexity of organic synthesis techniques. These processes may involve condensation, cyclization, and substitution reactions, which are common in the synthesis of nitrogen-containing heterocycles (Klásek, Kafka, & Kappe, 1995); (Pokalwar, 2020).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and properties. Studies on compounds such as 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one provide insights into the complex interactions within molecules, including hydrogen bonding and molecular packing, which can be inferred for the subject compound (Sun et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar functional groups to "4-(2,2-Dimethylthiomorpholin-4-yl)butanenitrile" highlight the reactivity of nitriles and thiomorpholines. For example, the synthesis and reactivity of dimorpholino derivatives demonstrate the potential for complex transformations, which can be applied to the study of related nitrile compounds (Mugnoli et al., 1980).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are often determined by their molecular structure. While specific data for "4-(2,2-Dimethylthiomorpholin-4-yl)butanenitrile" may not be available, analogous studies offer insights. For instance, the crystal structure analysis of related compounds provides valuable information on molecular conformations and intermolecular interactions, which are critical for understanding physical properties (Kawano et al., 1992).
科学研究应用
化学合成和药物开发
一项研究重点介绍了新型混合化合物的合成,其中包括将已知抗癫痫药物片段纳入分子结构,展示了4-(2,2-二甲基硫代吗啉-4-基)丁腈在新药物代理的开发中具有广泛活性谱的潜力,适用于临床前癫痫模型 (Kamiński et al., 2015)。
药代动力学和代谢
对2,2'-二吗啉二乙醚(DMDEE)在大鼠和小鼠中的排泄和代谢进行了全面研究,阐明了该化合物在尿液中的广泛排泄和显著的组织分布,突出了其在药代动力学和毒理学研究中的潜在影响 (Waidyanatha et al., 2020)。
肿瘤发生和致癌性研究
关于二甲基砷对4-硝基喹啉-1-氧化物引发的小鼠肺肿瘤发生的影响的研究揭示了肿瘤发生过程的促进和进展,揭示了与4-(2,2-二甲基硫代吗啉-4-基)丁腈相关的化合物的潜在致癌性质 (Yamanaka et al., 1996)。
该研究提供了有关硝基吗啉类分子结构的改变,如2,6-二甲基硝基吗啉,如何显著改变致癌性的见解,突出了在开发致癌性化合物时理解结构因素和反应性的重要性 (Lijinsky & Taylor, 1975)。
化学和生物学研究
关于各种镇痛退热化合物的研究,包括含吗啉基团的化合物,提供了有关这些化合物的镇痛和退热活性的宝贵信息,可能指导医学和化学科学领域的进一步研究 (Weaver & Abreu, 1960)。
安全和危害
The compound is labeled with the signal word “Danger” and is associated with the GHS (Globally Harmonized System) pictograms GHS05 and GHS07 . Hazard statements include H302, H312, H315, H318, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
属性
IUPAC Name |
4-(2,2-dimethylthiomorpholin-4-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S/c1-10(2)9-12(7-8-13-10)6-4-3-5-11/h3-4,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLBTHMTWFILDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CCCC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dimethylthiomorpholin-4-yl)butanenitrile | |
CAS RN |
1596915-86-4 |
Source


|
| Record name | 4-(2,2-dimethylthiomorpholin-4-yl)butanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2492832.png)
![N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2492833.png)


![3-isopentyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492836.png)
![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-methoxyphenyl)-2-pyrazoline](/img/structure/B2492839.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2492841.png)




![1-Cyclopentyl-3-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2492850.png)
![N-(2-fluorophenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2492852.png)
![6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2492853.png)